molecular formula C12H11NNa2OS B12740667 Disodium;4-anilinophenol;sulfide CAS No. 90481-07-5

Disodium;4-anilinophenol;sulfide

Cat. No.: B12740667
CAS No.: 90481-07-5
M. Wt: 263.27 g/mol
InChI Key: LAQWLTKMPDKYCK-UHFFFAOYSA-N
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Description

Disodium sulfide (Na₂S), systematically named disodium sulfanide , is an inorganic compound with the chemical formula Na₂S. It exists as a white-to-yellow crystalline solid (hydrated or anhydrous) and is highly soluble in water, forming strongly alkaline solutions . Upon exposure to moisture, Na₂S releases hydrogen sulfide (H₂S), characterized by a distinct rotten-egg odor . Industrially, it is produced via the carthothermic reduction of sodium sulfate with coal .

Properties

CAS No.

90481-07-5

Molecular Formula

C12H11NNa2OS

Molecular Weight

263.27 g/mol

IUPAC Name

disodium;4-anilinophenol;sulfide

InChI

InChI=1S/C12H11NO.2Na.S/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;;;/h1-9,13-14H;;;/q;2*+1;-2

InChI Key

LAQWLTKMPDKYCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)O.[Na+].[Na+].[S-2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium;4-anilinophenol;sulfide typically involves the reaction of 4-anilinophenol with sodium sulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 60-70°C to ensure optimal yield. The reaction can be represented as follows: [ \text{4-anilinophenol} + \text{sodium sulfide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored continuously to ensure consistency in product quality. The final product is then purified through crystallization or other suitable methods to remove any impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: It can participate in substitution reactions where the sulfide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Disodium;4-anilinophenol;sulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium;4-anilinophenol;sulfide involves its interaction with various molecular targets and pathways. The sulfide group can act as a nucleophile, participating in various biochemical reactions. Additionally, the phenolic group can undergo oxidation-reduction reactions, contributing to its biological activity. The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Sulfide Compounds

Disodium sulfide (Na₂S) shares functional similarities with other sulfur-containing compounds but differs in structure, reactivity, and applications. Below is a detailed comparison:

Sodium Hydrosulfide (NaHS)

Property Disodium Sulfide (Na₂S) Sodium Hydrosulfide (NaHS)
Formula Na₂S NaHS
H₂S Release Instantaneous, uncontrollable Rapid but slightly slower than Na₂S
Solubility Highly soluble in water Soluble, forms less alkaline solutions
Applications Industrial reducing agent Wastewater treatment, gas scrubbing
Stability Reacts with acids to release H₂S More stable in acidic conditions

Key Difference : Na₂S releases two equivalents of sulfide ions (S²⁻) per molecule, whereas NaHS releases one (HS⁻), making Na₂S a stronger base and more reactive reductant .

Sodium Thiosulfate (Na₂S₂O₃)

Property Disodium Sulfide (Na₂S) Sodium Thiosulfate (Na₂S₂O₃)
Formula Na₂S Na₂S₂O₃
Oxidation State S²⁻ (reducing agent) S₂O₃²⁻ (oxidized form)
Applications Leather processing, ore flotation Photographic fixing, antidote for cyanide poisoning
Reactivity Releases H₂S in acidic conditions Decomposes to sulfur and sulfate in acids

Key Difference : Na₂S₂O₃ is a milder reductant and less hazardous, making it preferable in medical and photographic applications .

Organic Sulfides (e.g., Diallyl Trisulfide, DATS)

Property Disodium Sulfide (Na₂S) Diallyl Trisulfide (DATS)
Structure Inorganic, ionic Organic, covalent
H₂S Release Immediate, burst release Slow, sustained release
Applications Industrial processes Biomedical research (e.g., vasodilation)
Stability Stable in dry conditions Degrades rapidly in biological systems

Key Difference : Organic sulfides like DATS offer controlled H₂S release, which is advantageous for therapeutic applications, but their instability limits industrial use .

Table 1: Comparative Overview of Sulfide Compounds

Compound Formula H₂S Release Profile Primary Applications Stability
Disodium Sulfide Na₂S Instantaneous Leather, mining, H₂S donor Moisture-sensitive
Sodium Hydrosulfide NaHS Rapid Waste treatment, gas scrubbing Moderate in acids
Sodium Thiosulfate Na₂S₂O₃ None Photography, antidotes Stable in solution
Diallyl Trisulfide C₆H₁₀S₃ Sustained Biomedical research Labile in vivo

Research Findings and Limitations

  • H₂S Donor Limitations: Na₂S and NaHS are unsuitable for clinical use due to uncontrollable H₂S release, which can exceed safe thresholds . Organic sulfides (e.g., DATS) are explored as alternatives but face challenges in stabilization .
  • Environmental Impact : Na₂S poses ecological risks through H₂S emissions and water contamination, necessitating stringent disposal protocols .
  • Industrial Efficiency : Na₂S outperforms Na₂S₂O₃ in ore flotation due to stronger reducing power but requires careful handling to avoid worker exposure .

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